molecular formula C6H13FO3 B1606535 2-[2-(2-Fluoroethoxy)ethoxy]ethanol CAS No. 373-45-5

2-[2-(2-Fluoroethoxy)ethoxy]ethanol

Cat. No. B1606535
CAS RN: 373-45-5
M. Wt: 152.16 g/mol
InChI Key: SSZYZLZGRCUYIK-UHFFFAOYSA-N
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Description

“2-[2-(2-Fluoroethoxy)ethoxy]ethanol” is a compound with the molecular formula C6H13FO3 . It has a molecular weight of 152.16 g/mol . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI representation of the molecule is InChI=1S/C6H13FO3/c7-1-3-9-5-6-10-4-2-8/h8H,1-6H2 . The Canonical SMILES representation is C(COCCOCCF)O .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 152.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has 7 rotatable bonds . The exact mass is 152.08487243 g/mol , and the monoisotopic mass is also 152.08487243 g/mol . The topological polar surface area is 38.7 Ų .

Scientific Research Applications

Polymerization Processes

2-[2-(2-Fluoroethoxy)ethoxy]ethanol finds application in polymerization processes. For instance, it's involved in the polymerization of silane coupling agents like 3-aminopropyltriethoxy silane. This process is significant in creating materials with enhanced physical and chemical properties, often utilized in coatings, adhesives, and composites (Ogasawara et al., 2001).

Thermodynamic and Ultrasonic Studies

This compound is also significant in thermodynamic and ultrasonic studies. Research in this area focuses on understanding the interactions and behaviors of various compounds when mixed with this compound. Such studies are crucial for developing new materials and understanding their properties at different temperatures (Begum et al., 2013).

Catalysis in Ethanol Dehydration

The use of this compound in catalysis, particularly in the dehydration of ethanol, is another area of interest. This process is fundamental in the production of ethylene and other industrial chemicals, making it a crucial aspect of chemical manufacturing (Phung et al., 2014).

Chemical Synthesis

This compound plays a role in chemical synthesis, particularly in the formation of various organic compounds. This includes the synthesis of shrinkage-reducing admixtures for cementitious materials, which is significant in the construction industry (Rong-bing & Jian, 2005).

Adsorption and Decomposition Studies

This compound is also used in studying the adsorption and decomposition of ethanol on supported catalysts. Understanding these processes is vital for the development of efficient catalytic systems in various industrial applications (Gazsi et al., 2011).

Ultrasonic Investigations

Ultrasonic investigations involving this compound help in understanding the effects of various solvents on the properties of water. This research is essential in the field of material science and industrial applications (Sailaja et al., 1996).

Surface Chemistry

In surface chemistry, the study of the decomposition and protonation of surface ethoxys on materials like TiO2 is crucial. This research provides insights into the surface reactions and interactions that are fundamental in material science and nanotechnology (Gamble et al., 1996).

Photophysical and Photochemical Properties

The study of photophysical and photochemical properties of compounds like zinc phthalocyanines bearing fluoro-functionalized substituents is another area where this compound is applied. This research is significant in the field of photodynamic therapy and the development of photosensitive materials (Aktaş et al., 2014).

Novel Material Synthesis

The synthesis of novel materials, such as bis(fluoreno)crownophanes, often involves the use of this compound. This research contributes to the development of new materials with unique properties and applications (Lyapunov et al., 2005).

Biomarker Quantification

In medical and environmental research, this compound is used in the quantification of biomarkers in human urine samples. This is crucial for monitoring exposure to various compounds and understanding their health effects (B'hymer et al., 2003).

Electrochemical Studies

Electrochemical studies involving compounds like 3,4-diphenyl-1,2,5-thiadiazole 1,1-dioxide also utilize this compound. This research is important for understanding electrochemical reactions and developing new electrochemical sensors and devices (Caram et al., 1994).

Liquid-Liquid Equilibria Studies

Research on liquid-liquid equilibria (LLEs) of systems containing this compound is significant in chemical engineering and process design. This research helps in understanding the phase behavior of mixtures and designing separation processes (Martínez et al., 2000).

Development of Electronic Materials

In the field of electronic materials, the development of alcohol-soluble neutral conjugated polymers for polymer light-emitting diodes (PLEDs) often involves the use of this compound. This research is vital for advancing the technology of light-emitting devices (Huang et al., 2009).

Fluoroether-substituted Phthalocyanines

The synthesis and characterization of fluoroether-substituted phthalocyanines, which have applications in areas like photovoltaics and sensors, also use this compound (GÜrol et al., 2012).

Ethyl Ethanoate Synthesis

The detailed kinetics and mechanism of ethyl ethanoate synthesis over catalysts like Cu/Cr2O3, involving the use of this compound, is crucial for industrial chemical production (Colley et al., 2005).

Spectroscopic Investigations

Spectroscopic investigations of adsorbed ethanol on materials like polycrystalline platinum provide insights into the nature of adsorbed species and their transformation processes. This research is essential in surface science and catalysis (Iwasita & Pastor, 1994).

properties

IUPAC Name

2-[2-(2-fluoroethoxy)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13FO3/c7-1-3-9-5-6-10-4-2-8/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZYZLZGRCUYIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCF)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80190756
Record name Ethanol, 2-(2'-(2''-fluoroethoxy)ethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80190756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

373-45-5
Record name 2-(2-(2-Fluoroethoxy)ethoxy)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-(2'-(2''-fluoroethoxy)ethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80190756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-(2-fluoroethoxy)ethoxy]ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(2-(2-FLUOROETHOXY)ETHOXY)ETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QQF9TLC879
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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